molecular formula C10H16S B14191783 Thiophene, 2,3,4-triethyl CAS No. 917569-11-0

Thiophene, 2,3,4-triethyl

Cat. No.: B14191783
CAS No.: 917569-11-0
M. Wt: 168.30 g/mol
InChI Key: GMRJUBWVJSMUQV-UHFFFAOYSA-N
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Description

Significance of Substituted Thiophenes in Modern Heterocyclic Chemistry

Thiophene (B33073) and its substituted derivatives represent a highly significant class of heterocyclic compounds in the fields of medicinal chemistry and materials science. nih.gov These compounds are recognized as crucial building blocks for a multitude of pharmaceuticals and agrochemicals. rroij.com A key feature of the thiophene ring is its ability to act as a bioisostere for the benzene (B151609) ring; in many cases, replacing a benzene moiety with a thiophene in a biologically active compound can be done without a loss of activity. rroij.com This is exemplified in commercial drugs like the NSAID lornoxicam, which is a thiophene analog of piroxicam.

The versatility of thiophene derivatives has led to their investigation for a wide array of therapeutic properties, including anti-inflammatory, antimicrobial, and anti-cancer activities. nih.gov Beyond medicine, thiophene-based materials are integral to the advancement of organic electronics. researchgate.net Their chemical stability, ease of processing, and tunable electronic properties make them ideal for applications in organic thin-film transistors, solar cells, and light-emitting diodes. researchgate.netresearchgate.net The extensive and varied applications underscore the foundational importance of substituted thiophenes in contemporary chemical research. nih.govresearchgate.net

Overview of Trialkylthiophenes as a Class of Highly Substituted Thiophene Derivatives

Among the vast family of substituted thiophenes, trialkylthiophenes represent a key subclass of highly substituted derivatives. The introduction of alkyl groups onto the thiophene core can significantly modify the compound's physical and chemical properties. Generally, alkylated thiophenes exhibit greater stability compared to the parent thiophene molecule. google.com This increased stability is particularly advantageous in subsequent functionalization reactions. google.com

The synthesis of alkylthiophenes can be achieved through various routes, with a principal method involving the reaction of a dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide. derpharmachemica.com Research into tri- and tetraalkylthiophenes has shown their utility as substrates in cycloaddition reactions. researchgate.net Furthermore, polymers derived from alkyl-substituted thiophenes, known as poly(alkylthiophene)s or PATs, are a cornerstone of conducting polymer research, with applications in organic electronics. nih.govmdpi.com The specific substitution pattern of the alkyl groups on the thiophene ring is crucial for determining the properties of the resulting materials. The compound 2,3,4-triethylthiophene is a specific example within this class. google.com

Table 1: Examples of Trialkyl- and Tetraalkylthiophenes

Compound Name Position of Alkyl Groups Alkyl Group(s)
2,3,4-Triethylthiophene 2,3,4 Ethyl
2,3,5-Trimethylthiophene 2,3,5 Methyl
2,3,4,5-Tetramethylthiophene 2,3,4,5 Methyl

Research Landscape for Highly Substituted Thiophenes: Current Trends and Challenges

The research landscape for highly substituted thiophenes is dynamic, driven by the continuous demand for novel materials with tailored properties for high-tech applications. researchgate.net A significant trend involves the development of new, efficient, and regioselective synthetic methodologies. mdpi.comorganic-chemistry.org Classical approaches, such as the Gewald reaction, have limitations that have prompted chemists to explore innovative strategies. organic-chemistry.org

Modern synthetic efforts are increasingly focused on methods like the metal-catalyzed or base-promoted heterocyclization of functionalized alkynes, which offer a direct and atom-economical route to thiophenes with specific substitution patterns. mdpi.com These methods often proceed under mild conditions and allow for the construction of the thiophene ring in a single, regioselective step. mdpi.com A primary challenge in the field remains the controlled synthesis of complex, polysubstituted thiophenes, as the substitution pattern directly influences the electronic and physical properties critical for applications in semiconductors, sensors, and luminescent materials. researchgate.net Overcoming these synthetic hurdles is key to unlocking the full potential of this versatile class of heterocycles. organic-chemistry.org

Scope and Objectives of the Research Outline: Focusing on Synthetic Access, Reactivity, Advanced Characterization, Computational Analysis, and Applications of 2,3,4-Triethylthiophene and its Analogues

This article provides a focused examination of the chemical compound 2,3,4-triethylthiophene. The primary objective is to present a comprehensive overview based on available research, structured to cover key areas of chemical inquiry. The subsequent sections of this work would delve into the specific synthetic routes available for accessing 2,3,4-triethylthiophene, providing detailed reaction schemes and discussing the advantages and limitations of each method.

Following the synthesis, the article would explore the characteristic reactivity of 2,3,4-triethylthiophene. This includes its behavior in fundamental organic reactions such as electrophilic substitution and metalation, highlighting how the trialkyl substitution pattern influences its reactivity compared to less substituted thiophenes.

A critical component of the research outline is the advanced characterization of 2,3,4-triethylthiophene. This would involve a detailed analysis of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to provide an unambiguous structural confirmation and a deeper understanding of its electronic environment.

Furthermore, the scope includes a computational analysis section. elsevierpure.comnih.gov This would feature theoretical studies, such as Density Functional Theory (DFT) calculations, to investigate the molecule's geometry, electronic structure, and predicted reactivity, offering insights that complement experimental findings. elsevierpure.com

Finally, the article would survey the potential and realized applications of 2,3,4-triethylthiophene and its analogues. This section would connect the fundamental chemical properties discussed previously to their use in areas such as materials science, particularly in the development of conducting polymers and organic electronic devices.

Table 2: Compound Names Mentioned in the Article

Compound Name
Thiophene, 2,3,4-triethyl
Lornoxicam
Piroxicam
2,3,5-Trimethylthiophene
2,3,4,5-Tetramethylthiophene
3-Hexylthiophene
Poly(3-hexylthiophene)
Poly(3,4-ethylenedioxythiophene)
Thiophene

Properties

CAS No.

917569-11-0

Molecular Formula

C10H16S

Molecular Weight

168.30 g/mol

IUPAC Name

2,3,4-triethylthiophene

InChI

InChI=1S/C10H16S/c1-4-8-7-11-10(6-3)9(8)5-2/h7H,4-6H2,1-3H3

InChI Key

GMRJUBWVJSMUQV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=C1CC)CC

Origin of Product

United States

Reactivity and Mechanistic Investigations of 2,3,4 Triethylthiophene Analogues

Dearomatization Reactions of Substituted Thiophenes

Due to its relatively high resonance stabilization energy, thiophene (B33073) is less prone to dearomatization reactions compared to other common heteroarenes like furan (B31954) or pyrrole. escholarship.org However, the development of catalytic methods has provided powerful tools for the construction of chiral cyclic molecules from readily available thiophenes. researchgate.netnih.govscispace.com These transformations often require overcoming a significant energy barrier and present challenges in controlling regioselectivity and stereoselectivity. escholarship.org

Cycloaddition reactions offer a powerful strategy for the dearomatization of thiophenes, leading to the formation of complex three-dimensional structures. These reactions involve the participation of the thiophene π-system with a suitable reaction partner.

[2+2] Cycloaddition: The reaction of thiophenes with ketenes can proceed via a [2+2] cycloaddition pathway. These reactions are often regioselective, with the less sterically demanding C=O group of the ketene (B1206846) orienting itself over the larger substituents on the alkene or diene partner. imperial.ac.uk

[4+2] Cycloaddition (Diels-Alder Reaction): Thiophenes can act as dienes in Diels-Alder reactions, particularly in intramolecular contexts where the dienophile is tethered to the thiophene ring. For instance, the dearomative intramolecular Diels-Alder reaction of thiophenes with alkynes has been shown to successfully yield complex fused aromatic systems like fluoranthenes. nih.gov In some cases, these reactions are followed by an extrusion of sulfur. nih.gov

[4+3] Cycloaddition: These reactions provide access to seven-membered ring systems, which are common motifs in natural products. organicreactions.org The [4+3] cycloaddition between a 1,3-diene (like a substituted thiophene) and an allyl cation equivalent can rapidly generate functionalized seven-membered carbocycles. organicreactions.org Facile dearomative intramolecular [4+3] cycloadditions of thiophenes have been reported, yielding sulfur-bridged cycloadducts with moderate to good diastereoselectivity. researchgate.net

Table 1: Examples of Cycloaddition Reactions Involving Thiophenes

Cycloaddition TypeReaction PartnersProduct TypeKey FeaturesReference
[4+2] IntramolecularThiophene tethered to an alkyneFluoranthenesProceeds via a dearomative Diels-Alder reaction followed by sulfur extrusion. nih.gov
[4+3] IntramolecularThiophene with epoxy enolsilanesSulfur-bridged cycloadductsProvides access to seven-membered rings with moderate to good diastereoselectivity. researchgate.net
[4+2] IntramolecularThiophene with vinylidene ortho-quinone methide (VQM)Chiral spiranesA catalytic asymmetric dearomatization (CADA) process. rsc.org

Catalytic asymmetric dearomatization (CADA) has emerged as a crucial method for synthesizing enantioenriched cyclic molecules from aromatic compounds. nih.govscispace.com Both metal-based and organocatalytic systems have been successfully employed for the asymmetric dearomatization of thiophenes. researchgate.net

One notable approach involves the use of chiral phosphoric acid catalysis. nih.govscispace.com In this method, a thiophenyl carbocation is stabilized through an indole (B1671886) motif, which allows for excellent control of chemo-, regio-, and stereoselectivity in the subsequent nucleophilic addition under mild conditions. nih.govscispace.com This strategy has been successfully extended to other heteroarenes, including furans and selenophenes. nih.govscispace.com DFT calculations and control experiments suggest that hydrogen bonding plays a critical role in controlling the selectivity of these transformations. nih.govscispace.com

Another strategy employs iridium catalysis for the one-pot annulation of thiophenes with carboxylic acids, which can lead to dearomatized thiophene-containing spirocyclic products. nih.gov These reactions proceed through a Heck-type pathway, which is distinct from the mechanisms typically observed in oxidative cross-coupling reactions of thiophenes. nih.gov Furthermore, vinylidene ortho-quinone methides (VQMs) have been used as versatile intermediates in intramolecular reactions with thiophenes, leading to either atroposelective 6π-electrocyclization or efficient CADA via a dearomative intramolecular [4+2] hetero-Diels-Alder cycloaddition to form chiral spiranes. rsc.orgrsc.org

Oxidative Polymerization Mechanisms of Substituted Thiophenes

Substituted thiophenes, particularly poly(alkylthiophene)s, are a significant class of conducting polymers. wikipedia.org Their synthesis is most commonly achieved through oxidative polymerization, a process that can be initiated either chemically (e.g., using FeCl₃) or electrochemically. d-nb.infonih.gov The mechanism of this polymerization is widely accepted to proceed through a radical cation pathway. wikipedia.orgcore.ac.uk

The oxidative polymerization of a thiophene monomer begins with its oxidation to form a radical cation. collectionscanada.gc.cafrontiersin.org This initial step is followed by the dimerization of these radical cations. frontiersin.org The resulting dimer is more easily oxidized than the monomer, and it is immediately converted to its radical cation form at the applied potential. d-nb.info The polymerization then proceeds through a series of subsequent electrochemical and chemical steps (an E(EC)n mechanism), where the growing oligomer chain couples with monomeric radicals. d-nb.info This process continues until the oligomer becomes insoluble in the electrolytic medium and precipitates onto the electrode surface. d-nb.info Quantum mechanical calculations support the radical cation mechanism, highlighting the enhanced stability of the radical cation when it is delocalized over a planar, conjugated oligomer structure. wikipedia.orgcore.ac.uk

The ease of forming the initial radical cation is highly dependent on the electronic nature of the substituents on the thiophene ring. Electron-donating groups, such as the ethyl groups in 2,3,4-triethylthiophene, increase the electron density of the ring, thereby lowering the oxidation potential of the monomer. dtic.milrsc.org This makes the monomer easier to polymerize. Conversely, electron-withdrawing groups increase the oxidation potential. d-nb.infomdpi.com For example, the oxidation potential of thiophene itself is 2.0 V, while the introduction of an electron-donating methyl group in 3-methylthiophene (B123197) lowers it to 1.8 V. dtic.mil This trend is a critical factor in designing and synthesizing new thiophene-based polymers, as it allows for the tuning of their electrochemical properties. rsc.org

Table 2: Effect of Substituents on the Oxidation Potential of Thiophene Monomers

Thiophene DerivativeSubstituent TypeEffect on Oxidation PotentialReference
3-MethylthiopheneElectron-Donating (Alkyl)Lowered compared to unsubstituted thiophene. dtic.mil
3-Phenylthiophene with p-OCH₃Electron-Donating (Alkoxy)Lowered oxidation potential. d-nb.info
3-Phenylthiophene with p-NO₂Electron-Withdrawing (Nitro)Increased oxidation potential. d-nb.info
5-Bromo-terthiopheneElectron-Withdrawing (Halogen)Shifted to more anodic (higher) values. mdpi.com
Benzo[c]thiophene with tert-butylphenyl groupsElectron-Donating (Aryl/Alkyl)Lowered oxidation potential. rsc.org

While electronic effects are crucial, steric factors also play a significant role in the polymerization of substituted thiophenes. scispace.com The size and position of substituents can influence the planarity of the resulting polymer chain, which in turn affects the conjugation length and the polymer's electronic properties. rsc.org

For a monomer like 2,3,4-triethylthiophene, the presence of three adjacent alkyl groups would introduce considerable steric hindrance. This crowding can affect several aspects of the polymerization:

Kinetics: Significant steric hindrance can slow down the rate of polymerization. In extreme cases, such as with a 3-isopropyl substituent, the steric bulk can completely inhibit electropolymerization. scispace.com

Regioselectivity: The coupling of substituted thiophene monomers can lead to different linkages, such as head-to-tail (HT) or head-to-head (HH). High regioselectivity, particularly a high percentage of HT couplings, generally leads to polymers with improved electronic properties due to better planarity and longer effective conjugation. d-nb.info The steric repulsion between the ethyl groups in 2,3,4-triethylthiophene would likely disfavor HH couplings between polymerizing chains, potentially leading to a more disordered polymer structure compared to monosubstituted thiophenes. The steric hindrance caused by bulky side groups can induce a larger dihedral angle between adjacent thiophene units, disrupting the conjugation of the main chain. rsc.org

Conjugation Length: Steric hindrance that forces the polymer backbone to twist reduces the effective π-orbital overlap between adjacent rings. rsc.orgacs.org This leads to a shorter mean conjugation length and can result in weakly conjugated polymers with less desirable electronic and optical properties. scispace.com

Catalytic Transformations Involving Substituted Thiophenes

The thiophene ring, a common motif in pharmaceuticals and functional materials, possesses a unique electronic structure that makes it amenable to a variety of catalytic transformations. rsc.orgmdpi.com The development of efficient catalytic systems has enabled precise functionalization, expanding the synthetic utility of thiophene derivatives. escholarship.orgjcu.edu.au

Transition-metal catalysis has become an indispensable tool for modifying the thiophene core. mdpi.com These methods often allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. jcu.edu.auresearchgate.net Key strategies include cross-coupling reactions and direct C–H bond functionalization.

Cross-coupling reactions, such as those named after Kumada, Suzuki, and Stille, are extensively used to prepare aryl- or alkyl-substituted thiophenes from halo-substituted precursors. jcu.edu.au For instance, nickel and palladium catalysts are effective for Kumada coupling, which joins a thienyl Grignard reagent with an organic halide. jcu.edu.auacs.org The regioselective metalation of 3-substituted thiophenes using bases like TMPMgCl·LiCl, followed by nickel-catalyzed coupling, allows for the iterative growth of well-defined oligothiophenes. acs.org

Direct C–H functionalization has emerged as a more atom-economical alternative, avoiding the pre-functionalization step of creating an organometallic or halogenated reagent. sigmaaldrich.comrsc.org Palladium catalysts are widely employed for the direct arylation of thiophenes at the C-H bond, often with high regioselectivity. acs.orgresearchgate.net For example, 3-substituted thiophenes can undergo regioselective oxidative coupling at the C4 position with various arylboronic acids in the presence of a palladium catalyst and a silver-based oxidant. acs.org The ability to functionalize specific C-H bonds is often guided by the electronic properties of existing substituents or through the use of directing groups that position the metal catalyst for activation. sigmaaldrich.comnih.govbath.ac.uk This approach provides a powerful pathway to complex thiophene-based molecular architectures. libretexts.orgacs.org

Reaction TypeCatalyst SystemSubstrate ExampleProduct TypeKey FindingReference(s)
Kumada Coupling Ni or Pd-basedHalo-substituted alkylthiophenesAryl/Alkyl-substituted thiophenesEnables C-C bond formation from thienyl Grignard reagents. jcu.edu.au
Iterative Growth TMPMgCl·LiCl / Ni-catalyst3-HexylthiopheneHead-to-tail oligothiophenesAllows for controlled, stepwise synthesis of oligomers. acs.org
Direct C-H Arylation Pd(OAc)₂ / AdditiveThiophene derivativesArylated thiophenesProvides an atom-economical route to biaryl compounds. researchgate.netresearchgate.net
Oxidative Coupling Pd(tfa)₂ / Ag₂O3-Substituted thiophenes4-Aryl-3-substituted thiophenesAchieves regioselective functionalization at the C4-position. acs.org
Cycloisomerization PdI₂(Z)-2-en-4-yne-1-thiolsSubstituted thiophenesEfficiently constructs the thiophene ring from acyclic precursors. mdpi.com

Organocatalysis, which utilizes small organic molecules as catalysts, offers a complementary, metal-free approach to activating thiophene derivatives. escholarship.orgscispace.com This field has gained significant traction for its ability to facilitate enantioselective reactions under mild conditions, providing access to chiral thiophene-containing molecules. rsc.orgrsc.org

A notable application is the catalytic asymmetric dearomatization (CADA) of thiophenes. escholarship.orgscispace.comresearchgate.net Owing to the significant resonance stabilization energy of the thiophene ring, its dearomatization presents a considerable challenge. escholarship.org However, strategies using chiral phosphoric acids have enabled the enantioselective 1,10-conjugate addition of nucleophiles to thiophene-containing indole imine methides. escholarship.orgscispace.com This process overcomes the high energy barrier to yield chiral dearomatized products with excellent stereocontrol. researchgate.net

Organocatalysts are also effective in promoting cycloaddition and cascade reactions. The Gewald reaction, a classic method for synthesizing 2-aminothiophenes, can be efficiently catalyzed by L-proline, highlighting a green and cost-effective approach. organic-chemistry.org Bifunctional catalysts, such as those incorporating a thiourea (B124793) and an amine moiety, have been developed for cascade reactions. For example, a sulfa-Michael/aldol cascade reaction between mercaptoacetaldehyde (B1617137) and β-aryl-β-trifluoromethylated enones, catalyzed by a squaramide, produces highly functionalized tetrahydrothiophenes with three contiguous stereocenters. nih.govacs.org Similarly, enantioselective Friedel-Crafts reactions of thiophenes with glyoxylates can be achieved using chiral BINOL-derived catalysts, yielding valuable hydroxy(thiophene-2-yl)acetates. acs.org

Reaction TypeCatalyst TypeSubstrate TypeProduct TypeKey FindingReference(s)
Asymmetric Dearomatization Chiral Phosphoric AcidThiophene-containing indole imine methidesChiral dearomatized thiophenesOvercomes thiophene's aromaticity via remote 1,10-addition. escholarship.orgscispace.comresearchgate.net
Gewald Reaction L-ProlineKetones, activated nitriles, sulfur2-AminothiophenesProvides an efficient, one-pot, organocatalytic route. organic-chemistry.org
[3+2] Cycloaddition Cinchona-based squaramideBenzothiophenone imines, 2-arylidene-1,3-indandionesDispiro[benzothiophenone-indandione-pyrrolidine]sConstructs complex spirocyclic systems with high stereoselectivity. mdpi.com
Sulfa-Michael/Aldol Cascade Bifunctional Squaramideβ-Trifluoromethylated enones, mercaptoacetaldehydeTetrahydrothiophenes with a CF₃ quaternary centerEnables rapid assembly of complex heterocycles. acs.org
Friedel-Crafts Reaction 6,6′-dibromo-BINOL/Ti(IV) complex2-Substituted thiophenes, alkyl glyoxylatesChiral hydroxy(thiophene-2-yl)acetatesFirst efficient asymmetric F-C reaction of thiophenes with glyoxylates. acs.org

Studies on Intermediate Species in Thiophene-Based Reactions

Understanding the transient species formed during a reaction is fundamental to elucidating its mechanism and optimizing its outcome. In thiophene chemistry, a variety of intermediates have been proposed, trapped, or characterized through experimental and computational methods. acs.orgresearchgate.net

One class of well-studied intermediates is thiophene S-oxides. researchtrends.net Though often elusive, they can be generated in situ during the oxidation of thiophenes and act as reactive dienes in Diels-Alder cycloaddition reactions. researchtrends.netwikipedia.org Their involvement is crucial in understanding the oxidation pathways of thiophene-containing drugs. researchtrends.net Computational studies have explored the reaction of thiophene with molecular oxygen, identifying intermediates such as thiophene-2,3-epoxide, which rapidly rearranges, and endoperoxides formed via [2+4] cycloaddition. researchgate.netwikipedia.org

In synthetic transformations, other intermediates play a key role. The synthesis of tetrasubstituted thiophenes has been shown to proceed through sulfur ylide-like intermediates, which are generated in situ and undergo intramolecular cyclization. beilstein-journals.org In asymmetric catalysis, the activation of thiophene moieties can be achieved through the formation of highly active species like vinylidene ortho-quinone methides (VQM), which are then intercepted by the thiophene ring in an intramolecular fashion to build chiral spirocycles. rsc.org

Computational studies using Density Functional Theory (DFT) have provided significant insight into reaction pathways. For example, DFT calculations have been used to understand the origin of regioselectivity in the direct arylation of thiophenes, revealing that the concerted metalation-deprotonation mechanism is highly sensitive to substituent effects. acs.org In other work, investigations into the generation of the highly reactive hetaryne "2-thiophyne" from a silyl-substituted triflate precursor revealed that the reaction does not proceed via the hetaryne. Instead, it involves a complex mechanism with an intermediate ketocarbene, which was isolated and characterized, demonstrating the power of mechanistic studies to correct long-held hypotheses. acs.org

Advanced Spectroscopic and Structural Characterization of 2,3,4 Triethylthiophene and Poly Triethylthiophene S

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms, enabling the confirmation of molecular structure and, in the case of polymers, the analysis of their stereochemistry.

For the monomer 2,3,4-triethylthiophene, ¹H and ¹³C NMR spectroscopy are used to confirm the identity and purity of the compound. The ¹H NMR spectrum would show distinct signals for the aromatic proton on the thiophene (B33073) ring and the protons of the three ethyl groups. The chemical shifts and coupling patterns of the methylene (B1212753) and methyl protons of the ethyl groups would confirm their positions on the thiophene ring.

In a related study on the polymerization of 3-ethyl-4-methylthiophene, a similar compound, the ¹H NMR spectrum of the resulting polymer showed broad, poorly resolved signals in the aromatic region (6.9-7.0 ppm) and the alkyl region (2.2-2.6 ppm and 1.0-1.3 ppm). This broadening is characteristic of polymeric structures.

In poly(alkylthiophene)s, such as poly(triethylthiophene)s, the arrangement of the side chains along the polymer backbone, known as regioregularity, significantly influences the material's electronic and optical properties. High regioregularity, typically head-to-tail (HT) coupling, leads to more planar backbones, enhanced π-π stacking, and improved charge carrier mobility.

NMR spectroscopy is the primary tool for quantifying the degree of regioregularity. By analyzing the integrals of specific peaks in the ¹H NMR spectrum, particularly in the aromatic region, the percentage of different couplings (head-to-tail, head-to-head, and tail-to-tail) can be determined. For instance, in poly(3-alkylthiophene)s, four distinct peaks in the aromatic region can be assigned to the four possible triad (B1167595) structures arising from different coupling arrangements. The degree of regioregularity is then calculated from the relative areas of these peaks.

Vibrational Spectroscopy

FT-IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups within 2,3,4-triethylthiophene and its polymer. The spectrum of the monomer would exhibit C-H stretching vibrations of the ethyl groups and the thiophene ring, C-C stretching of the ring, and the characteristic C-S stretching of the thiophene moiety.

Upon polymerization, changes in the FT-IR spectrum can be observed. The disappearance or shift of bands associated with the C-H bonds at the 2- and 5-positions of the thiophene ring would indicate successful polymerization. The persistence of the bands related to the ethyl groups and the thiophene ring confirms the integrity of the monomer units within the polymer chain.

Raman spectroscopy is highly sensitive to the vibrations of the conjugated backbone of poly(triethylthiophene)s. The positions and intensities of the Raman bands, particularly the C=C symmetric stretching mode (around 1450 cm⁻¹) and the C-C intra-ring stretching mode (around 1380 cm⁻¹), are strongly correlated with the conformation of the polymer chain.

A higher degree of planarity and effective conjugation length in the polymer backbone results in a shift of these bands to lower wavenumbers. This technique is therefore invaluable for probing the effects of regioregularity, temperature, and solvent on the conformational order of the polymer chains, which in turn dictates the material's electronic properties.

Electronic Absorption and Emission Spectroscopy

UV-Visible (UV-Vis) absorption and photoluminescence (PL) emission spectroscopy are used to investigate the electronic transitions in 2,3,4-triethylthiophene and its polymers.

The UV-Vis absorption spectrum of poly(triethylthiophene)s is dominated by a broad absorption band in the visible region, corresponding to the π-π* transition of the conjugated backbone. The position of the absorption maximum (λ_max) is a key indicator of the effective conjugation length. A red-shift (shift to longer wavelengths) in λ_max suggests a more extended and planar conformation of the polymer chains, which is often associated with higher regioregularity.

For example, studies on similar poly(3-alkylthiophene)s show that highly regioregular polymers exhibit a well-defined vibronic structure in their absorption spectra, which is a hallmark of ordered, aggregated chains. The PL spectrum provides information about the emissive properties of the material. The energy difference between the absorption edge and the emission onset (the Stokes shift) can give insights into the excited-state geometry and energy relaxation processes.

Table of Spectroscopic Data for Triethyl-substituted Thiophenes and Polymers

Spectroscopic TechniqueFeatureTypical ObservationSignificance
¹H NMRAromatic ProtonsBroad signals (6.9-7.0 ppm) in polymerConfirmation of polymeric structure
¹H NMRAlkyl ProtonsBroad signals (1.0-2.6 ppm) in polymerConfirmation of side chain presence
FT-IRC-H out-of-plane~820 cm⁻¹Indicates 2,5-disubstituted thiophene rings in polymer
RamanC=C symmetric stretch~1450 cm⁻¹Sensitive to conjugation length and planarity
RamanC-C intra-ring stretch~1380 cm⁻¹Correlates with polymer chain conformation
UV-Vis Absorptionπ-π* transitionλ_max in visible rangeIndicates effective conjugation length

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic structure of conjugated molecules like 2,3,4-triethylthiophene and its corresponding polymer. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org In thiophene-based systems, the most significant electronic transitions are the π → π* and n → π* transitions. researchgate.netshivajicollege.ac.in

The π → π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org These transitions are typically high in energy and result in strong absorption bands. For conjugated polymers like poly(triethylthiophene), the extensive π-system along the polymer backbone leads to a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org This results in a bathochromic (red) shift of the π → π* absorption maximum (λmax) to longer wavelengths compared to the monomer. The position of this peak is sensitive to the conjugation length; longer, uninterrupted conjugated segments absorb at longer wavelengths. researchgate.net

The n → π* transition involves the excitation of an electron from a non-bonding orbital (the lone pair on the sulfur atom) to a π* antibonding orbital. These transitions are generally weaker in intensity than π → π* transitions and occur at different energies. shivajicollege.ac.in

In a typical UV-Vis spectrum of a polyalkylthiophene, the π → π* transition manifests as a broad, strong absorption band in the visible region. researchgate.net The vibrational fine structure may also be resolved, particularly in well-ordered films, indicating transitions to different vibrational levels of the excited electronic state, governed by the Franck-Condon principle. ufg.bruobabylon.edu.iq The electronic spectra of these materials in solution versus the solid state can differ significantly due to intermolecular interactions and aggregation, which can cause shifts in the absorption bands.

Table 1: Typical Electronic Transitions in Polythiophenes

Transition TypeOrbital ChangeTypical Wavelength Range (nm)Characteristics
π → πBonding π to Antibonding π400 - 600Strong intensity, sensitive to conjugation length. researchgate.netlibretexts.org
n → πNon-bonding (S) to Antibonding π~300 - 400Weaker intensity, involves sulfur lone pair electrons. researchgate.netshivajicollege.ac.in
Bipolaron Bandsπ to Mid-gap States700 - 900Appears in doped/oxidized polymer states. researchgate.net

Photoluminescence (PL) Spectroscopy for Emissive Properties

Photoluminescence (PL) spectroscopy is a powerful tool to investigate the emissive properties of poly(triethylthiophene)s, providing insights into the relaxation pathways of excited states. After a molecule is promoted to an excited state by absorbing light, it can return to the ground state by emitting a photon, a process known as fluorescence. PL spectroscopy measures the wavelength and intensity of this emitted light. nih.gov

For conjugated polymers like poly(triethylthiophene)s, the emission spectrum is typically red-shifted compared to the absorption spectrum (a phenomenon known as Stokes shift). This energy loss between absorption and emission is due to relaxation processes in the excited state, such as vibrational relaxation and conformational changes, before emission occurs. The PL spectrum of polyalkylthiophenes often shows a main emission peak with vibronic shoulders, mirroring the vibrational energy levels of the ground electronic state. rsc.org

The quantum yield and spectral position of photoluminescence are highly sensitive to the polymer's environment and morphology. rsc.orgresearchgate.net In solution, polymer chains are relatively isolated, but in the solid state, interchain interactions and aggregation can occur. Aggregation often leads to PL quenching (a decrease in emission intensity) because non-radiative decay pathways become more prevalent. Furthermore, the presence of different segments within the polymer matrix, such as radical cations (polarons) and dications (bipolarons) in partially oxidized films, can affect the emission properties and the lifetime of the excited states. nih.gov The study of PL decay times can provide information on the dynamics of these species. nih.gov

Table 2: Representative Photoluminescence Characteristics of Poly(3-alkylthiophenes)

FeatureDescriptionTypical Wavelength Range (nm)Influencing Factors
Emission Peak (λem)Wavelength of maximum fluorescence intensity.550 - 700Polymer conformation, aggregation, solvent. nih.govresearchgate.net
Stokes ShiftEnergy difference between absorption (λabs) and emission (λem) maxima.50 - 150Structural relaxation in the excited state.
Vibronic ShouldersLower energy peaks adjacent to the main emission peak.> λemCoupling between electronic and vibrational transitions. rsc.org
PL QuenchingReduction in emission intensity.N/AAggregation, presence of defects, non-radiative decay. rsc.org

Circular Dichroism (CD) Spectroscopy for Chiral Systems and Supramolecular Organization

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. It is an essential technique for studying chiral molecules and their supramolecular assemblies. scispace.com While 2,3,4-triethylthiophene is achiral, polythiophenes can be made CD-active by introducing chiral substituents onto the thiophene ring or the alkyl side chains. scispace.comnih.gov

The chirality can also arise from the polymer backbone itself adopting a preferred helical (chiral) conformation due to intramolecular or intermolecular interactions. In such cases, the conjugated polymer backbone acts as the chromophore. When chiral polythiophenes aggregate in solution or in the solid state, they often form highly ordered structures with strong inter-chain electronic interactions. scispace.com These interactions lead to exciton (B1674681) coupling between the polymer chains, resulting in characteristic and often intense CD signals, a phenomenon known as the Cotton effect. scispace.com The shape and intensity of the CD spectrum are extremely sensitive to the nature of the aggregation, the polymer's regioregularity, and the three-dimensional organization of the polymer chains. scispace.comrsc.org

Therefore, CD spectroscopy is an invaluable tool for probing the hierarchical structure of polythiophene assemblies, from the conformation of a single chain to the large-scale organization of aggregates. acs.orgacs.org Changes in the CD spectrum can be used to monitor conformational changes induced by external stimuli such as temperature or solvent composition. scispace.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. bilkent.edu.trmdpi.com For poly(triethylthiophene) films, XPS provides crucial information about the surface chemistry. aip.orgnih.gov

In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. bilkent.edu.tr The kinetic energy of these photoelectrons is measured, and their binding energy is calculated. The binding energy is unique to each element and its specific chemical environment, allowing for elemental identification and chemical state analysis. mdpi.com

For a poly(triethylthiophene) film, an XPS survey scan would reveal the presence of carbon and sulfur, the constituent elements of the polymer backbone and side chains. aip.orgmit.edu High-resolution scans of the C 1s and S 2p regions provide more detailed information:

C 1s Spectrum: The C 1s peak can be deconvoluted into multiple components corresponding to carbon atoms in different chemical environments, such as the C-C and C-H bonds within the ethyl groups and the C-S and C=C bonds within the thiophene ring.

S 2p Spectrum: The binding energy of the S 2p peak is characteristic of the sulfur atom in the thiophene ring. Changes in this binding energy can indicate doping or oxidation, where the sulfur atom may become partially charged. nih.gov

XPS is particularly useful for analyzing the interface between the polymer film and a substrate or for studying the effects of surface treatments or degradation. nih.gov

Table 3: Typical Binding Energies for Elements in Polythiophene Films

ElementOrbitalTypical Binding Energy (eV)Information Provided
CarbonC 1s~284.5 - 285.0Distinguishes between aliphatic (C-C, C-H) and aromatic (C=C, C-S) carbon. aip.org
SulfurS 2p~164.0Identifies sulfur in the thiophene ring; shifts indicate changes in oxidation state. bilkent.edu.trnih.gov
OxygenO 1s~532.0 - 533.0Indicates surface oxidation or contamination.
Dopant Anione.g., F 1s, Cl 2pVariableConfirms the presence and chemical state of counter-ions in doped films.

Electrochemical Characterization Techniques

Cyclic Voltammetry (CV) for Redox Behavior and Oxidation Potentials

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox properties of electroactive species. wikipedia.org It is indispensable for characterizing the electrochemical behavior of 2,3,4-triethylthiophene and the resulting polymer film. nih.gov

When performing CV on the 2,3,4-triethylthiophene monomer, the potential is swept to positive values. At a specific potential, known as the oxidation potential (E_ox), the monomer undergoes irreversible oxidation to form a radical cation. researchgate.net These highly reactive species then couple to form dimers, oligomers, and ultimately, a conductive polymer film that deposits onto the electrode surface. This process is observed as a sharp, irreversible anodic peak in the first CV cycle.

Once the poly(triethylthiophene) film is formed, subsequent CV cycles reveal different features. The polymer film can be reversibly oxidized and reduced, a process known as doping and dedoping, respectively. This is observed as a broad pair of redox waves (anodic for oxidation/doping and cathodic for reduction/dedoping). researchgate.net From the cyclic voltammogram of the polymer, several key parameters can be determined:

Oxidation and Reduction Potentials: The potentials at which the polymer is doped and dedoped. The formal potential can be estimated as the average of the anodic and cathodic peak potentials. palmsens.com

Electrochemical Band Gap: The energy difference between the HOMO and LUMO levels can be estimated from the onsets of the oxidation and reduction waves.

Electrochemical Stability: The stability of the polymer can be assessed by monitoring the changes in the CV waves over multiple cycles. A stable polymer will show consistent peak currents and potentials.

The presence of electron-donating ethyl groups on the thiophene ring is expected to lower the monomer's oxidation potential compared to unsubstituted thiophene, facilitating electropolymerization. researchgate.net

Table 4: Key Parameters from Cyclic Voltammetry of Alkylthiophenes

ParameterSymbolDetermination MethodSignificance
Monomer Oxidation PotentialE_ox (monomer)Peak potential of the first anodic scan. researchgate.netPotential required to initiate electropolymerization.
Polymer Oxidation PotentialE_pa (polymer)Anodic peak potential in subsequent cycles. wikipedia.orgPotential for p-doping the polymer film.
Polymer Reduction PotentialE_pc (polymer)Cathodic peak potential in subsequent cycles. wikipedia.orgPotential for dedoping the polymer film.
HOMO Energy LevelE_HOMOEstimated from the onset of the oxidation wave.Highest Occupied Molecular Orbital energy.
LUMO Energy LevelE_LUMOEstimated from the onset of the reduction wave.Lowest Unoccupied Molecular Orbital energy.

Impedance Spectroscopy for Charge Carrier Transport Mechanisms in Films

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the electronic and ionic transport properties of materials and interfaces. For poly(triethylthiophene) films, EIS provides detailed insights into the mechanisms of charge transport, charge transfer, and ion diffusion that occur during electrochemical processes like doping and dedoping. tandfonline.comelectrochemsci.org

In an EIS experiment, a small amplitude AC potential is applied to the electrode over a wide range of frequencies, and the resulting AC current is measured. The data is typically plotted in a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots. electrochemsci.org This data is then analyzed by fitting it to an equivalent electrical circuit model, where components like resistors (R) and capacitors (C) represent different physical and electrochemical processes. capes.gov.br

For a polythiophene film on an electrode, the equivalent circuit can help to disentangle various phenomena: electrochemsci.org

Electrolyte Resistance (Rs): The resistance of the electrolyte solution, typically seen at high frequencies.

Charge Transfer Resistance (Rct): The resistance to the flow of charge across the polymer/electrolyte interface. A lower Rct indicates faster charge transfer kinetics. electrochemsci.org

Double-Layer Capacitance (Cdl): The capacitance formed at the interface between the polymer film and the electrolyte solution. electrochemsci.org

Warburg Impedance (Zw): Represents the diffusion of counter-ions into and out of the polymer film during doping/dedoping, often seen as a 45-degree line at low frequencies.

By performing EIS at different applied DC potentials (i.e., at different doping levels), one can study how the charge transport properties of the poly(triethylthiophene) film change with its oxidation state. capes.gov.br This information is critical for understanding and optimizing the performance of devices based on these materials, such as sensors, actuators, and supercapacitors. researchgate.nettandfonline.com The morphology and porosity of the polymer film, influenced by synthesis conditions, significantly impact the impedance behavior. mdpi.com

Table 5: Common Parameters Derived from EIS of Polythiophene Films

ParameterSymbolCircuit ElementPhysical Meaning
Solution ResistanceR_sResistorResistance of the bulk electrolyte. electrochemsci.org
Charge Transfer ResistanceR_ctResistorResistance to Faradaic reactions at the electrode-film interface. electrochemsci.org
Double Layer CapacitanceC_dlCapacitorCapacitance of the ionic double layer at the film-electrolyte interface. electrochemsci.org
Film ResistanceR_fResistorElectronic resistance within the polymer film itself.
Film Capacitance / PseudocapacitanceC_fCapacitor / CPECapacitance related to the doping/dedoping process (charge storage).
Warburg ImpedanceZ_wWarburg ElementImpedance related to the diffusion of ions within the film.

Morphological and Supramolecular Structure Analysis of Poly(alkylthiophene) Films

Atomic Force Microscopy (AFM) for Long-Range Order and Film Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface. In the context of poly(alkylthiophene) films, AFM is instrumental in visualizing the long-range order and characterizing the surface topography, which are critical for understanding and improving device performance. acs.org

AFM analysis reveals the surface roughness and the size and distribution of crystalline domains. researchgate.netacs.org For instance, studies on various poly(3-alkylthiophene)s (P3ATs) have shown that the surface roughness can be influenced by the length of the alkyl side chain and the nature of the substrate. researchgate.net The root mean square (Rq) roughness value, a common parameter derived from AFM images, quantifies the surface irregularities. It has been observed that for a series of P3ATs, the surface roughness generally decreased as the alkyl side chain length increased, with some exceptions. researchgate.net

Furthermore, AFM can be used in different modes, such as conductive AFM (C-AFM), to map the local conductivity of the film, providing insights into the electrical homogeneity of the polymer nanostructures. acs.org This allows for the direct correlation of morphological features, like nanocrystallites, with their charge transport properties. acs.org The topography and phase images obtained from AFM can reveal distinct structures like nanowires and phase-separated domains in polymer blends. researchgate.net

Table 1: AFM-Derived Surface Roughness of Poly(3-alkylthiophene) Films This interactive table summarizes the root mean square (Rq) surface roughness of various poly(3-alkylthiophene) films on different substrates, as determined by AFM analysis.

PolymerSubstrateAnnealingRq (nm)Source
Poly(3-butylthiophene) (P3BT)Si---0.8 researchgate.net
Poly(3-pentylthiophene) (P3PT)Si---0.7 researchgate.net
Poly(3-hexylthiophene) (P3HT)Si---0.6 researchgate.net
Poly(3-heptylthiophene) (P3hept)Si---0.5 researchgate.net
Poly(3-octylthiophene) (P3OT)Si---0.4 researchgate.net
Poly(3-decylthiophene) (P3DT)Si---0.3 researchgate.net
Poly(3-didodecylthiophene) (P3DDT)Si---0.9 researchgate.net
Poly(3-pentylthiophene) (P3PT)ITO---1.2 researchgate.net
Poly(3-hexylthiophene) (P3HT)ITO---1.1 researchgate.net
Poly(3-heptylthiophene) (P3hept)ITO---1.0 researchgate.net

Applications in Advanced Materials Science and Chemical Research

Conjugated Polymers and Organic Electronics

Conjugated polymers are foundational to organic electronics, serving as the active materials in a variety of devices. researchgate.net Their performance is intrinsically linked to the polymer's molecular structure, which governs charge transport and light-emitting properties.

Polymerization of 2,3,4-Triethylthiophene Monomers for Processable Materials

The polymerization of thiophene (B33073) monomers is typically achieved through methods like oxidative chemical polymerization with agents such as iron(III) chloride (FeCl₃) or through electrochemical polymerization. wikipedia.orgmdpi.com These processes rely on the coupling of monomer units at the 2- and 5-positions of the thiophene ring. wikipedia.org

For a 2,3,4-triethylthiophene monomer, the polymerization process would be significantly impeded. The ethyl group at the 2-position directly blocks one of the reactive sites required for chain growth. While polymerization could theoretically proceed if the starting monomer were, for example, 2,3,4-triethyl-5-bromothiophene, the steric bulk from the ethyl groups at the 2- and 4-positions would still present a major challenge. Steric hindrance is known to inhibit polymerization, reduce reaction yields, and limit the achievable molecular weight of the resulting polymer. wikidoc.orgresearchgate.netnih.gov Low molecular weight and poor processability are therefore anticipated outcomes. The ethyl groups would, however, enhance the solubility of any resulting oligomers or low-molecular-weight polymers in common organic solvents. wikipedia.org

Poly(alkylthiophene)s in Organic Field-Effect Transistors (OFETs)

Poly(alkylthiophene)s, particularly regioregular poly(3-hexylthiophene) (P3HT), are benchmark materials for p-type semiconductors in Organic Field-Effect Transistors (OFETs). nih.govnih.gov Their performance hinges on the ability of the polymer chains to self-assemble into well-ordered, planar structures that facilitate intermolecular charge hopping. researchgate.net

A polymer derived from 2,3,4-triethylthiophene would likely be a very poor candidate for OFET applications. The steric clash between the ethyl groups would prevent the formation of a planar backbone, inhibiting the π-π stacking necessary for efficient charge transport. rsc.org This would result in extremely low charge carrier mobility, a critical parameter for transistor performance.

Table 1: Predicted Comparative Properties of Poly(2,3,4-triethylthiophene) vs. Regioregular Poly(3-hexylthiophene) (P3HT) for OFET Applications

PropertyRegioregular Poly(3-hexylthiophene) (P3HT)Predicted Poly(2,3,4-triethylthiophene)Scientific Rationale
Backbone Conformation Planar, rod-likeHighly twisted, coiledSteric hindrance from 2- and 4-ethyl groups prevents planarity. rsc.org
Interchain Packing Ordered π-stackingDisordered, amorphousA non-planar structure inhibits close packing and self-assembly. researchgate.net
Charge Carrier Mobility 10⁻³ to 0.1 cm²/VsExtremely low (<10⁻⁶ cm²/Vs)Poor π-orbital overlap and lack of ordered pathways drastically reduce mobility. wikidoc.org
Solubility Good in organic solventsExcellent in organic solventsMultiple alkyl groups enhance solubility. wikipedia.org

Development of Optoelectronic Devices (e.g., Organic Light-Emitting Diodes)

In optoelectronic devices like Organic Light-Emitting Diodes (OLEDs), the color and efficiency of light emission are determined by the electronic bandgap of the conjugated polymer. researchgate.netrsc.org This bandgap can be tuned by modifying the substituents on the polymer backbone. Electron-donating alkyl groups generally have a modest effect on the electronic levels. wikipedia.org

For poly(2,3,4-triethylthiophene), the severe twisting of the polymer backbone would lead to a significant decrease in the effective conjugation length. This localization of the π-system would result in a larger bandgap compared to planar polythiophenes, causing a blue shift in both absorption and emission spectra. wikipedia.org While this offers a theoretical route to blue-emitting materials, the poor charge transport properties would likely lead to very low efficiency in any OLED device. rsc.org

Sensing Materials and Devices

The sensitivity of conducting polymers to their environment makes them excellent candidates for chemical sensors. wikipedia.org Changes in conductivity or optical properties upon exposure to an analyte form the basis of the sensing mechanism.

Chiral Polyalkylthiophenes for Chiral Analyte Detection and Separation

Chirality can be introduced into polythiophenes by attaching chiral side chains. wikipedia.org These chiral polymers can exhibit specific interactions with chiral analytes, enabling their detection and separation. This is often observed through techniques like circular dichroism spectroscopy.

If a chiral center were incorporated into one of the ethyl groups of the 2,3,4-triethylthiophene monomer, the resulting polymer would be chiral. However, the expected low degree of polymerization and the highly disordered, flexible backbone would likely prevent the formation of stable, helical supramolecular structures that are often responsible for strong chiroptical responses and effective chiral recognition. wikipedia.org Therefore, its utility in chiral sensing would probably be limited compared to more rigid, well-defined chiral polymer systems.

Nanocomposites of Poly(alkylthiophene)s for Chemical Sensor Development

The performance of polymer-based sensors can be significantly enhanced by creating nanocomposites, for instance by blending the polymer with nanomaterials like carbon nanotubes or metal oxides. researchgate.netsigmaaldrich.com These nanomaterials can improve the conductivity, provide a larger surface area for interaction with analytes, and introduce new sensing capabilities.

Energy-Related Materials

The unique theoretical properties of poly(2,3,4-triethylthiophene) suggest its potential, albeit with certain challenges, in various energy-related applications.

Thermoelectric materials can convert heat energy into electrical energy and vice versa, offering a promising avenue for waste heat recovery and solid-state cooling. For poly(3-alkylthiophene)s, thermoelectric performance is intimately linked to the length and nature of the alkyl side chains. Shorter alkyl side chains are generally favored as they allow for a more densely packed structure, which in turn enhances electrical conductivity—a key parameter for a high thermoelectric power factor. chalmers.se The Seebeck coefficient, which measures the voltage generated per unit of temperature difference, is less sensitive to the side chain length. chalmers.se

Table 1: Effect of Alkyl Side Chain Length on Thermoelectric Properties of Poly(3-alkylthiophene)s

PolymerSide ChainElectrical Conductivity (S/cm)Seebeck Coefficient (µV/K)Power Factor (µW/mK²)
Poly(3-butylthiophene)ButylHigh~150-200~10
Poly(3-hexylthiophene)HexylModerate~150-200~1-5
Poly(3-dodecylthiophene)DodecylLow~150-200<1

Note: The data presented are representative values from various studies and are intended to show trends. Actual values can vary based on synthesis methods, doping levels, and measurement conditions.

Polythiophenes are widely used as electron-donor materials in organic photovoltaic (OPV) devices. The efficiency of these devices is highly dependent on the morphology of the active layer, which is a blend of the polymer and a fullerene acceptor. The alkyl side chains of polythiophenes play a critical role in controlling this morphology, influencing factors like solubility, crystallinity, and the nanoscale phase separation between the donor and acceptor materials. nih.govspiedigitallibrary.org

For instance, studies on poly(3-alkylthiophene)s have shown that both the length and branching of the side chain can be tuned to optimize device performance. While poly(3-hexylthiophene) (P3HT) is a widely used standard, introducing branched side chains can suppress polymer crystallization, which in some cases can lead to a more optimal and stable bulk-heterojunction morphology, thereby enhancing power conversion efficiency (PCE). However, excessive steric hindrance can also be detrimental.

Table 2: Influence of Side Chain Structure on Photovoltaic Performance of Polythiophene-based Solar Cells

PolymerSide Chain StructurePower Conversion Efficiency (PCE) (%)
Poly(3-butylthiophene) (P3BT)Linear Butyl~2.4
Poly(3-hexylthiophene) (P3HT)Linear Hexyl~3.6-4.5
Poly(3-octylthiophene) (P3OT)Linear Octyl~1.5
Poly(3-2-methylpentylthiophene) (P3MPT)Branched Hexyl IsomerHigher than P3HT in some cases

Note: These values are illustrative and depend on the specific device architecture, acceptor material, and processing conditions. nih.gov

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures that have shown great promise in photocatalysis. The incorporation of thiophene units into COF structures is advantageous due to thiophene's electron-rich nature, which can facilitate light absorption and charge separation. asianpubs.orgwikipedia.org The electronic properties of the COF can be tuned by combining electron-donating thiophene units with electron-accepting moieties to create a donor-acceptor (D-A) structure, which enhances photocatalytic activity. osti.gov

A monomer like 2,3,4-triethylthiophene, if functionalized appropriately for COF synthesis (e.g., with aldehyde or amine groups), would introduce significant out-of-plane twisting. While planarity is often sought in COF linkers to ensure strong π-conjugation and high crystallinity, the inherent steric hindrance in a poly(2,3,4-triethylthiophene)-based COF could lead to a unique, highly porous 3D structure. This could be beneficial for substrate accessibility to the catalytic sites. However, the disrupted conjugation would likely lead to a wider bandgap and reduced visible light absorption, potentially limiting its efficiency as a photocatalyst under solar irradiation.

Poly(alkylthiophene)s are also being explored for energy storage applications, such as in supercapacitors and batteries, often as part of a nanocomposite material. kpi.ua In these applications, the polymer's ability to undergo reversible redox reactions (doping and de-doping) is key. The performance of these devices depends on factors like the polymer's conductivity, ion diffusion rates, and mechanical stability during charge-discharge cycles.

Table 3: Representative Specific Capacitance of Thiophene-based Polymer Nanocomposites

Polymer SystemNanocomposite ComponentSpecific Capacitance (F/g)
Poly(3-methylthiophene)Functionalized MWCNTVaries with nanotube content
Poly(3,4-ethylenedioxythiophene) (PEDOT)NiFe2O4251 at 1 mA/cm²
Polypyrrole (PPy)rGO-CuS237.7 at 1 A/g

Note: These values are for different polymer systems and are provided for comparative context. kpi.uaresearchgate.net

Chemical Separation Technologies

Pervaporation is a membrane-based separation technique that is being investigated for the removal of sulfur compounds, such as thiophene and its derivatives, from gasoline. This is a critical process as sulfur oxides produced from fuel combustion are major air pollutants. The efficiency of pervaporation membranes depends on both the permeation flux and the selectivity towards the target compound. Many of these membranes are based on polymers that have a chemical affinity for sulfur compounds.

While poly(2,3,4-triethylthiophene) itself has not been studied for this application, we can consider the properties of the monomer, 2,3,4-triethylthiophene. The presence of the electron-rich thiophene ring and the alkyl groups would make it organophilic. In a hypothetical scenario where a membrane is designed to selectively remove polysubstituted thiophenes, the size and shape of the molecule would be critical factors. The three ethyl groups would significantly increase the kinetic diameter of the molecule compared to thiophene or mono-alkylated thiophenes. This would likely decrease its permeation rate through dense polymer membranes. However, if a membrane with tailored pore sizes or specific chemical interactions could be designed, the unique structure of 2,3,4-triethylthiophene could be exploited for selective separation from less substituted sulfur compounds or from hydrocarbon fuels.

Understanding Thiophene-Membrane Interactions in Selective Separation

The selective separation of sulfur-containing compounds, such as thiophenes, from fuel sources is a critical process in the petrochemical industry to reduce sulfur dioxide emissions, a major contributor to acid rain. chemsrc.com Membrane-based separation technologies are emerging as a promising alternative to traditional hydrodesulfurization methods due to their potential for lower energy consumption and milder operating conditions. chemsrc.comlookchem.com

The interaction between thiophene derivatives and membrane materials is a key factor in the efficiency of these separation processes. Research has shown that the affinity of a membrane for thiophene can lead to swelling, which in turn affects the transport of molecules through the membrane. oregonstate.edu The principle of pervaporation, a membrane process where a liquid feed is in contact with the membrane and the permeate is removed as a vapor, is often employed for this purpose. researchgate.net The efficiency of this separation is influenced by the solubility parameters of the polymer membrane and the components of the feed mixture. researchgate.net

Recent studies have focused on the use of metal-organic frameworks (MOFs) embedded in mixed matrix membranes (MMMs) to enhance the selective removal of thiophene. chemsrc.comCurrent time information in Bangalore, IN.nih.gov For instance, a study utilizing MOF-5 doped with transition metals such as silver (Ag), copper (Cu), and nickel (Ni) demonstrated that the interaction between the sulfur atom in thiophene and the metal ions is crucial for selective adsorption. Current time information in Bangalore, IN.nih.gov The MOF-5/Ag membrane exhibited the highest thiophene removal efficiency at 86.8%, which is attributed to the strong affinity between silver and sulfur. Current time information in Bangalore, IN.nih.gov The simpler molecular structure of thiophene compared to other sulfur compounds like dibenzothiophene (B1670422) allows for more effective interaction with the metal sites within the membrane. Current time information in Bangalore, IN.

The table below summarizes the thiophene removal efficiency of different MOF-based membranes as reported in a recent study. Current time information in Bangalore, IN.nih.gov

Membrane CompositionThiophene Removal Efficiency (%)
MOF-5/Ag86.8
MOF-5/Ni71.96
MOF-5/Cu45.24

This interactive data table allows for the comparison of the effectiveness of different metal-doped MOF membranes in the selective separation of thiophene.

Thiophene Derivatives as Synthetic Intermediates in Fine Chemical Synthesis

Thiophene and its derivatives are highly valuable as synthetic intermediates in the production of fine chemicals, pharmaceuticals, and agrochemicals. chemeo.comchemsrc.comsciforum.net The thiophene ring can often be used as a bioisostere for a benzene (B151609) ring in biologically active compounds, sometimes leading to enhanced activity. chemeo.com

The reactivity of the thiophene ring, particularly the susceptibility of the carbon atoms adjacent to the sulfur atom to electrophilic substitution, makes it a versatile scaffold for building more complex molecules. chemeo.com A variety of synthetic methodologies, including classical approaches like the Gewald reaction and modern techniques such as metal-catalyzed cross-coupling reactions, are employed to synthesize functionalized thiophenes. chemsrc.comnist.gov These substituted thiophenes can then be used in subsequent reactions to construct a wide array of chemical structures. For example, desulfurization of a thiophene ring using Raney nickel can yield 1,4-disubstituted butanes, providing a pathway to aliphatic compounds from an aromatic precursor. chemeo.com

The synthesis of polysubstituted thiophenes is an active area of research, with methods being developed to control the regioselectivity of substitution. nist.gov For instance, the cyclization of functionalized alkynes containing a sulfur atom is a powerful strategy for creating specifically substituted thiophenes. nist.gov These synthetic routes provide access to a diverse range of thiophene derivatives that serve as key intermediates in the synthesis of complex target molecules.

Below are tables containing physicochemical and spectroscopic data for closely related compounds, which can provide an approximation of the expected properties of 2,3,4-triethylthiophene.

Physicochemical Properties of Related Thiophene Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
2,3,4-Trimethylthiophene1795-04-6C₇H₁₀S126.22--
2,3,5-Trimethylthiophene1795-05-7C₇H₁₀S126.22166.6 ± 9.01.0 ± 0.1
2,5-Diethylthiophene5069-23-8C₈H₁₂S140.251810.97
2,3,5-Triethylthiophene107112-13-0C₁₀H₁₆S168.30--

This interactive table presents a comparison of the known physicochemical properties of thiophene compounds related to 2,3,4-triethylthiophene. Note the absence of complete data for some compounds. chemsrc.comnih.govchemeo.comchemsrc.com

Spectroscopic Data of a Related Compound: 2,3,4-Trimethylthiophene

Spectroscopic TechniqueKey Features
Mass Spectrometry (MS)Molecular Ion (M+) peak expected at m/z = 126. nist.gov
Infrared (IR) SpectroscopyCharacteristic C-H stretching and bending vibrations for methyl and thiophene ring C-H bonds, as well as C-S stretching vibrations.
Nuclear Magnetic Resonance (NMR) SpectroscopyExpected signals in the 1H NMR spectrum for the methyl protons and the remaining thiophene ring proton. The 13C NMR would show distinct signals for the different carbon atoms in the molecule.

This table provides an overview of the expected spectroscopic features for a compound structurally similar to 2,3,4-triethylthiophene. Specific spectral data for 2,3,4-triethylthiophene is not available.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.